![molecular formula C14H10F2N4O2S B2419197 N~2~-(2,4-difluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide CAS No. 1251675-07-6](/img/structure/B2419197.png)
N~2~-(2,4-difluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
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Overview
Description
N~2~-(2,4-difluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H10F2N4O2S and its molecular weight is 336.32. The purity is usually 95%.
BenchChem offers high-quality N~2~-(2,4-difluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-(2,4-difluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N2-(2,4-difluorobenzyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide has shown potential in anticancer research. A study by Ravinaik et al. (2021) synthesized similar compounds and evaluated them for anticancer activity against various cancer cell lines. They reported moderate to excellent anticancer activity, emphasizing the potential of such compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Applications
Compounds with a similar structure have been studied for their antimicrobial properties. Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Enzyme Inhibition
In the realm of enzyme inhibition, particularly targeting HIV integrase, such compounds have been explored. Monteagudo et al. (2007) discussed the metabolism and disposition of potent HIV integrase inhibitors, highlighting the role of similar compounds in HIV treatment (Monteagudo et al., 2007).
Antifungal and Antibacterial Effects
Mhaske et al. (2011) studied thiazole derivatives for their varied biological activities, including antifungal and antibacterial properties. Their research contributes to understanding the potential application of such compounds in treating various infections (Mhaske et al., 2011).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that the compound influences multiple biochemical pathways
Pharmacokinetics
The compound’s physical properties, such as its melting point, boiling point, density, and solubility, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The wide range of biological activities associated with similar compounds suggests that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
The compound is reported to be sensitive to air , suggesting that exposure to air could affect its stability and, potentially, its efficacy
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c1-7-18-13(22-20-7)11-6-23-14(19-11)12(21)17-5-8-2-3-9(15)4-10(8)16/h2-4,6H,5H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALPIKPPXFZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
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